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molecular formula C14H17NO4 B8780116 Benzyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Benzyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B8780116
M. Wt: 263.29 g/mol
InChI Key: FVKZVWQXYAOIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393858B2

Procedure details

Benzyl 3-(1,2-dihydroxyethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (from step (iii); 956 mg, 3.4 mmol) was dissolved in dichloromethane (150 mL) and dibutyltin oxide (17 mg) was added. p-Toluenesulfonyl chloride (686 mg, 3.6 mmol) was added and the solution was cooled to 0° C. Triethylamine (520 μL, 3.75 mmol) was added dropwise and the solution was then allowed to stir at ambient temperature for 16 hrs. Further triethylamine (260 μL, 1.9 mmol) was added and after stirring for 2 hrs, water (250 mL) was added. The mixture was extracted with dichloromethane (2×250 mL), and the extracts dried (MgSO4) then concentrated. The residue was purified by silica chromatography to give the title compound as an oil (456 mg, 1.7 mmol, 51%).
Name
Benzyl 3-(1,2-dihydroxyethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Quantity
956 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
686 mg
Type
reactant
Reaction Step Two
Quantity
520 μL
Type
reactant
Reaction Step Three
Quantity
260 μL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
17 mg
Type
catalyst
Reaction Step Six
Yield
51%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:5]1([CH2:19][OH:20])[CH2:8][N:7]([C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:6]1)[CH2:3]O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.C(N(CC)CC)C.O>ClCCl.C([Sn](=O)CCCC)CCC>[OH:1][CH:2]1[C:5]2([CH2:6][N:7]([C:9]([O:11][CH2:12][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)=[O:10])[CH2:8]2)[CH2:19][O:20][CH2:3]1

Inputs

Step One
Name
Benzyl 3-(1,2-dihydroxyethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Quantity
956 mg
Type
reactant
Smiles
OC(CO)C1(CN(C1)C(=O)OCC1=CC=CC=C1)CO
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
686 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
520 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
260 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
17 mg
Type
catalyst
Smiles
C(CCC)[Sn](CCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring for 2 hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1COCC12CN(C2)C(=O)OCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.7 mmol
AMOUNT: MASS 456 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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